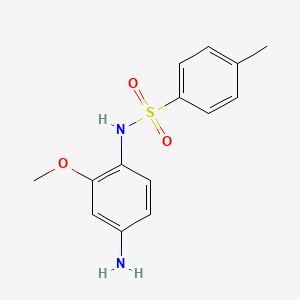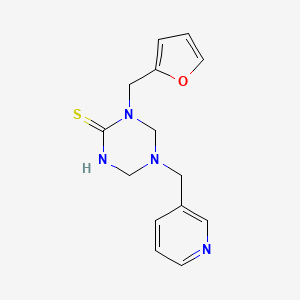![molecular formula C15H12Cl2N2O3S B5867134 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DCMPS is a highly potent and selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
作用機序
The mechanism of action of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CA IX is overexpressed in many types of cancer cells, where it plays a role in the regulation of pH and cell proliferation. Inhibition of CA IX by 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide leads to a decrease in intracellular pH and a reduction in cell proliferation.
Biochemical and Physiological Effects:
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been shown to have potent anticancer effects in vitro and in vivo. Inhibition of CA IX by 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide leads to a decrease in intracellular pH, which in turn leads to a reduction in cell proliferation and an increase in apoptosis. 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has also been shown to have anti-angiogenic effects, which may contribute to its anticancer activity.
実験室実験の利点と制限
One of the main advantages of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is its high potency and selectivity for CA IX. This makes it a valuable tool for studying the role of CA IX in cancer biology. However, one of the limitations of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide. One area of research could be the development of more soluble analogs of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide that could be used in a wider range of experimental settings. Another area of research could be the development of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide-based anticancer drugs that could be used in the treatment of CA IX-overexpressing cancers. Additionally, further studies could be conducted to better understand the mechanism of action of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide and its effects on cancer cells.
合成法
The synthesis of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 4-(cyanomethyl)aniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide as a white crystalline solid with a high purity.
科学的研究の応用
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to have anticancer effects. 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been found to be a highly potent and selective inhibitor of CA IX, making it a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3S/c1-22-12-6-7-13(15(17)14(12)16)23(20,21)19-11-4-2-10(3-5-11)8-9-18/h2-7,19H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHMBKOESCUKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)

![N-(2-aminoethyl)-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5867105.png)

![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)


![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)
